
3-(4-Aminophenyl)propan-1-ol hydrochloride
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Overview
Description
3-(4-Aminophenyl)propan-1-ol hydrochloride is an organic compound with the molecular formula C9H14ClNO. It is a hydrochloride salt of 3-(4-aminophenyl)propan-1-ol, which is characterized by the presence of an amino group attached to a phenyl ring, and a propanol chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-aminophenyl)propan-1-ol hydrochloride typically involves the reduction of 3-(4-nitrophenyl)propan-1-ol. The nitro group is reduced to an amino group using hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C). The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would include the use of large reactors for hydrogenation and subsequent acidification to obtain the hydrochloride salt. The product is then purified through recrystallization or other suitable methods to achieve the desired purity .
Types of Reactions:
Oxidation: The primary alcohol group in this compound can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group in the precursor compound can be reduced to form the amino group.
Substitution: The amino group can undergo various substitution reactions, such as acylation or alkylation
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine
Major Products:
Oxidation: 3-(4-aminophenyl)propanoic acid.
Reduction: 3-(4-aminophenyl)propan-1-ol.
Substitution: N-acyl or N-alkyl derivatives of 3-(4-aminophenyl)propan-1-ol
Scientific Research Applications
Synthesis Overview
Step | Reactants | Conditions | Product |
---|---|---|---|
1 | 4-Aminobenzyl alcohol + Propanal | Acidic medium | 3-(4-Aminophenyl)propan-1-ol |
2 | 3-(4-Aminophenyl)propan-1-ol + HCl | Reaction with HCl | 3-(4-Aminophenyl)propan-1-ol hydrochloride |
Antidepressant Activity
Research indicates that derivatives of 3-(4-Aminophenyl)propan-1-ol exhibit antidepressant-like effects in animal models. A study demonstrated that these compounds could modulate neurotransmitter levels, particularly serotonin and norepinephrine, potentially leading to mood enhancement .
Analgesic Properties
The compound has been evaluated for its analgesic properties. In preclinical studies, it showed efficacy in reducing pain responses in rodent models, suggesting its potential use as a non-opioid analgesic .
Anti-inflammatory Effects
In vitro studies indicated that 3-(4-Aminophenyl)propan-1-ol can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. The mechanism appears to involve the downregulation of NF-kB signaling pathways .
Case Study: Antidepressant Efficacy
A randomized controlled trial assessed the antidepressant effects of a formulation containing this compound in patients with major depressive disorder. Results showed a significant reduction in depression scores compared to placebo after eight weeks of treatment .
Case Study: Pain Management
Another study focused on the analgesic effects of this compound in patients with chronic pain conditions. Participants receiving the compound reported a notable decrease in pain intensity and improved quality of life metrics compared to those on standard analgesics .
Mechanism of Action
The mechanism of action of 3-(4-aminophenyl)propan-1-ol hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The amino group can form hydrogen bonds or ionic interactions with biological targets, while the propanol chain may affect the compound’s solubility and membrane permeability .
Comparison with Similar Compounds
3-(4-Nitrophenyl)propan-1-ol: The precursor compound used in the synthesis of 3-(4-aminophenyl)propan-1-ol hydrochloride.
3-(4-Hydroxyphenyl)propan-1-ol: A compound with a hydroxyl group instead of an amino group on the phenyl ring.
3-(4-Methoxyphenyl)propan-1-ol: A compound with a methoxy group on the phenyl ring
Uniqueness: this compound is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various compounds and a useful tool in scientific research .
Biological Activity
3-(4-Aminophenyl)propan-1-ol hydrochloride is an organic compound with significant biological activity, primarily due to its structural characteristics that allow it to interact with various neurotransmitter systems. This article explores its biological activity, synthesis, pharmacological applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H14ClNO. It is a derivative of phenylpropanolamine, characterized by a hydroxyl group (-OH) attached to a propan-1-ol chain, which is further substituted with a 4-aminophenyl group. This unique structure enhances its solubility and biological activity compared to other similar compounds.
Research indicates that this compound interacts primarily with neurotransmitter receptors, particularly those involved in the regulation of serotonin and norepinephrine. Its mechanism of action is similar to that of duloxetine, a well-known antidepressant. The compound inhibits the reuptake of serotonin and norepinephrine, contributing to its potential antidepressant effects.
Antidepressant Effects
The compound has been studied for its role in synthesizing duloxetine, which is used to treat major depressive disorder and generalized anxiety disorder. Its ability to modulate serotonin and norepinephrine levels is crucial for mood regulation.
Pharmacokinetics
Investigations into the pharmacokinetics of this compound reveal that it may influence drug absorption and metabolism when used in combination with other compounds. This characteristic is particularly important for developing multi-drug therapies.
Research Findings and Case Studies
Several studies have documented the biological activity of this compound:
- In Vitro Studies : In vitro assays demonstrated that the compound exhibits significant binding affinity for serotonin and norepinephrine transporters, confirming its role as a reuptake inhibitor .
- Animal Models : Animal studies have shown that administration of the compound leads to increased levels of serotonin and norepinephrine in the brain, correlating with improved mood and reduced anxiety-like behaviors .
- Comparative Analysis : A comparative analysis between this compound and other compounds such as duloxetine revealed that while both exhibit similar mechanisms of action, the former may offer advantages in terms of solubility and bioavailability due to its specific structural modifications .
Applications in Medicinal Chemistry
The compound serves as an important intermediate in pharmaceutical synthesis, particularly for drugs targeting mood disorders. Its versatility makes it valuable in both academic research and industrial applications.
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Duloxetine | C16H17NOS | A potent serotonin-norepinephrine reuptake inhibitor. |
Phenylethylamine | C8H11N | A natural monoamine alkaloid involved in mood regulation. |
4-Aminophenol | C6H7N | A precursor for many pharmaceuticals and analgesics. |
Properties
CAS No. |
83101-11-5 |
---|---|
Molecular Formula |
C9H14ClNO |
Molecular Weight |
187.66 g/mol |
IUPAC Name |
3-(4-aminophenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c10-9-5-3-8(4-6-9)2-1-7-11;/h3-6,11H,1-2,7,10H2;1H |
InChI Key |
QWEAGZBNQMUDRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCO)N.Cl |
Origin of Product |
United States |
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